2-Amino-5-thiazolesulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-1,3-thiazole-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O3S2/c4-3-5-1-2(9-3)10(6,7)8/h1H,(H2,4,5)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGZZBIRYZCFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385253 | |
| Record name | 2-amino-5-thiazolesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82971-10-6 | |
| Record name | 2-amino-5-thiazolesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminothiazole-5-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations of 2 Amino 5 Thiazolesulfonic Acid and Its Derivatives
Overview of Historical Synthetic Approaches to 2-Aminothiazoles with Relevance to 5-Sulfonation
The synthesis of the 2-aminothiazole (B372263) core has been a subject of extensive study for over a century, with several classical methods providing the foundation for accessing this important heterocyclic motif. The most prominent and widely utilized of these is the Hantzsch thiazole (B1198619) synthesis, first reported in 1887. chemicalbook.comresearchgate.net This method typically involves the condensation reaction between an α-halocarbonyl compound and a thioamide derivative, such as thiourea (B124793), to yield the corresponding 2-aminothiazole. youtube.com The reaction proceeds through an initial S-alkylation (an SN2 reaction) followed by an intramolecular condensation and dehydration to form the stable, aromatic thiazole ring. youtube.com The versatility and generally high yields of the Hantzsch synthesis have made it a mainstay in organic chemistry. researchgate.net
Beyond the Hantzsch approach, other historical methods have contributed to the synthetic arsenal (B13267) for 2-aminothiazoles. These include the Cook-Heilbron synthesis, which utilizes the reaction of an α-aminonitrile with carbon disulfide, and other routes involving the rearrangement of α-thiocyanoketones or the direct combination of carbonyl compounds and thiourea with a condensing agent like bromine. chemicalbook.com
The relevance of these historical syntheses to the preparation of 2-amino-5-thiazolesulfonic acid lies in the inherent reactivity of the 2-aminothiazole product. The presence of the electron-donating amino group at the C2 position significantly activates the thiazole ring towards electrophilic substitution. Electronic structure calculations and experimental evidence have shown that the C5 position is the primary site for such electrophilic attack. chemicalbook.com This electronic predisposition makes the 2-aminothiazole scaffold, produced through these classical methods, a suitable precursor for direct sulfonation at the C5 position.
Table 1: Overview of Selected Historical Syntheses of 2-Aminothiazoles
| Synthesis Name | Reactants | Brief Description |
|---|---|---|
| Hantzsch Synthesis | α-Haloketone + Thioamide | A condensation reaction forming the thiazole ring through S-alkylation followed by intramolecular cyclization and dehydration. chemicalbook.comyoutube.com |
| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide | A condensation reaction leading to the formation of a substituted thiazole. |
| From α-Thiocyanoketones | α-Thiocyanoketone | Cyclisation and rearrangement in the presence of strong acid to form a substituted thiazole. |
Direct Sulfonation Pathways for the Synthesis of this compound
The direct introduction of a sulfonic acid group onto the 2-aminothiazole ring represents the most straightforward approach to synthesizing this compound. Research in this area has focused on the selection of appropriate sulfonating agents and the control of reaction conditions to achieve the desired regioselectivity.
Optimization of Reagent Selection and Reaction Conditions
The choice of sulfonating agent and the conditions under which the reaction is performed are critical for successfully synthesizing this compound. Studies have shown that the sulfonation of 4-substituted 2-aminothiazoles can be achieved using chlorosulfonic acid under mild conditions. researchgate.net The use of such "mild conditions" is crucial for favoring the formation of the C5-sulfonated product.
In related syntheses of 2-aminothiazole sulfonamide derivatives, various sulfonyl chlorides have been reacted with 2-aminothiazole in the presence of a base like sodium carbonate in a solvent such as dichloromethane. nih.gov Another set of conditions involves using an aqueous solution of sodium acetate, with the reaction mixture heated to 80–85 °C. nih.gov While these conditions are often optimized for N-sulfonylation to produce sulfonamides, they provide insight into the types of reagents and thermal conditions employed in the sulfonation of aminothiazoles. The key to isolating the 5-sulfonic acid derivative is to maintain conditions that prevent the subsequent rearrangement to the more thermodynamically stable sulfamic acid.
Studies on Regioselectivity and Isomer Control during Sulfonation
A significant challenge in the direct sulfonation of 2-aminothiazole is controlling the regioselectivity, as sulfonation can occur on the ring (C-sulfonation) or on the exocyclic amino group (N-sulfonation). Research has demonstrated that the reaction pathway is highly dependent on the reaction conditions, revealing a classic case of kinetic versus thermodynamic product control. researchgate.net
The sulfonation of 4-substituted 2-aminothiazoles with chlorosulfonic acid under mild conditions initially yields the this compound as the primary, or kinetic, product. researchgate.net This outcome is consistent with the electronic properties of the 2-aminothiazole ring, where the C5 position is activated for electrophilic attack.
However, if this kinetically favored product is subjected to heating in sulfuric acid, it undergoes a rearrangement to form the thermodynamically more stable 2-thiazolesulfamoylic acid (the N-sulfonated isomer). researchgate.net This rearrangement highlights the dual reactivity of the 2-aminothiazole scaffold. Therefore, to achieve isomer control and selectively synthesize this compound, it is imperative to maintain mild reaction conditions and avoid prolonged heating in strong acid, which would favor the formation of the thermodynamically stable sulfamic acid derivative.
Table 2: Isomer Control in the Sulfonation of 2-Aminothiazole
| Product Type | Isomer | Conditions | Controlling Factor |
|---|---|---|---|
| Kinetic Product | This compound | Mild conditions (e.g., with chlorosulfonic acid) | Rate of electrophilic attack at the activated C5 position. researchgate.net |
| Thermodynamic Product | 2-Thiazolesulfamoylic acid | Heating in sulfuric acid | Rearrangement to the more stable N-sulfonated isomer. researchgate.net |
Indirect Synthetic Routes to this compound Precursors
Indirect routes offer an alternative to direct sulfonation, involving the synthesis of a 2-aminothiazole ring that already contains a precursor functional group at the C5 position. This group is then converted to the sulfonic acid in a subsequent step.
Strategies Involving Functional Group Interconversions
Functional group interconversion (FGI) strategies provide a powerful method for indirect synthesis. This approach begins with a stable, readily accessible 2-aminothiazole derivative with a convertible functional group at the C5 position. Halogens, particularly bromine, are excellent candidates for this role. Syntheses starting with 2-amino-5-bromothiazole to create more complex derivatives have been reported, establishing its utility as a versatile intermediate. nih.gov
A plausible, though not widely documented, indirect route would involve the conversion of a 5-halo-2-aminothiazole to this compound. This transformation could potentially be achieved through several standard organometallic methods. For instance, the 5-bromo or 5-iodo derivative could be converted into an organolithium or Grignard reagent, which could then be quenched with sulfur dioxide (SO₂) followed by an oxidative workup to yield the desired sulfonic acid. Alternatively, palladium-catalyzed coupling reactions, such as a Buchwald-Hartwig or Ullmann-type coupling, could be envisioned to form the C-S bond, leading to a sulfonate ester or a protected sulfonic acid that can be subsequently deprotected.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, offer an efficient strategy for building molecular complexity. An MCR approach to this compound would involve the strategic selection of building blocks that assemble to form the target molecule directly.
While a specific MCR for this compound is not prominently featured in the literature, the strategy can be inferred from related syntheses. For example, methods have been developed to synthesize 2-aminothiazole-5-carboxylates by reacting a β-ethoxyacrylate with N-bromosuccinimide and then cyclizing the resulting intermediate with thiourea. chemicalbook.com This demonstrates the principle of using a three-carbon synthon that already contains a functional group at the position that will become C5 of the thiazole ring.
To apply this MCR strategy to the target compound, one would need to employ a three-carbon building block containing a sulfonic acid or a protected sulfonate group at the appropriate position. A potential reactant could be a β-keto sulfonic acid or a vinyl sulfonate derivative, which would undergo a Hantzsch-type condensation with thiourea. The success of such an approach would depend on the availability and reactivity of the required sulfonated starting materials under conditions compatible with thiazole ring formation.
Advanced Synthetic Strategies for Novel this compound Derivatives
The development of novel derivatives of this compound hinges on advanced synthetic strategies that allow for precise chemical modifications. These strategies are crucial for creating a diverse range of compounds with potentially enhanced properties.
Functionalization and Derivatization at the 2-Amino Position
The 2-amino group of the thiazole ring is a key site for functionalization, enabling the synthesis of a wide array of derivatives. Common modifications include acylation, alkylation, and the formation of Schiff bases.
Acylation of the 2-amino group is a frequently employed strategy. For instance, reaction with various acid chlorides or anhydrides can introduce amide functionalities. nih.govmdpi.com The choice of acylating agent allows for the introduction of diverse substituents, from simple alkyl or aryl groups to more complex heterocyclic moieties. nih.govmdpi.com For example, new classes of steroidal derivatives have been prepared by reacting 2-aminothiazole compounds with progesterone (B1679170) as a starting material, resulting in D-ring substituted benzamidothiazoles. nih.gov Similarly, the reaction of 2-aminothiazole with 3-(furan-2-yl)propanoic acid followed by a Suzuki coupling has been used to synthesize N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide. mdpi.com
Alkylation of the 2-amino group introduces alkyl substituents, which can influence the compound's physical and chemical properties. Reaction of 2-aminothiazole with 2-chloroethyl bromide, for example, yields 2-[(2-chloroethyl)amino]thiazole, which can be further modified. nih.gov
The formation of Schiff bases is another important derivatization method. Condensation of 2-aminothiazoles with various aldehydes or ketones results in the formation of imines. mdpi.com For example, 2-amino-4-(2-pyridyl)thiazole can be reacted with mono-substituted carboxylic acids in an EDCI-mediated coupling to produce target amides. nih.gov
These functionalization reactions at the 2-amino position are summarized in the table below:
| Reaction Type | Reagents | Product | Reference |
| Acylation | Acid chlorides, Anhydrides | 2-Amido-thiazole derivatives | nih.govmdpi.comnih.govmdpi.com |
| Alkylation | Alkyl halides | N-Alkyl-2-aminothiazole derivatives | nih.gov |
| Schiff Base Formation | Aldehydes, Ketones | 2-Imino-thiazole derivatives | mdpi.com |
Chemical Modifications and Transformations at the 5-Sulfonic Acid Moiety
The sulfonic acid group at the 5-position of the thiazole ring offers another avenue for derivatization. While less commonly explored than the 2-amino position, modifications at this site can significantly alter the molecule's properties.
One potential transformation is the conversion of the sulfonic acid to a more reactive sulfonyl chloride (R-SO2Cl). researchgate.net This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). researchgate.net The resulting sulfonyl chloride is highly reactive towards nucleophiles, such as amines, allowing for the formation of sulfonamides. researchgate.net This approach has been utilized in the synthesis of thiazole derivatives bearing a sulfonamide moiety. iaea.org
Furthermore, the sulfonic acid group can potentially be involved in reactions leading to the formation of pyrano[2,3-d]thiazole and thiazolo[4,5-b]pyrano[2,3-d]pyrimidine systems. iaea.org
Comprehensive Ring Substitutions and Skeletal Rearrangements
Beyond functionalization of the existing substituent groups, modifications to the thiazole ring itself through substitution or rearrangement can lead to novel derivatives. The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, is a foundational method for constructing the thiazole ring and allows for the introduction of various substituents at positions 4 and 5. wikipedia.org
For example, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide. wikipedia.org By varying the α-haloketone and thioamide, a wide range of substituted 2-aminothiazoles can be prepared. This method has been used to synthesize 2-amino-5-benzoyl-4-(2-furyl)thiazoles and 2-amino-5-thiazole-carboxamides. nih.govresearchgate.net
Solid-phase synthesis has also been employed for the creation of 2-aminothiazole libraries. acs.orgnih.gov This technique allows for the efficient generation of a large number of derivatives for screening purposes. One approach involves the dehydrative cyclization of a thiourea intermediate resin with an α-bromoketone. nih.gov
Catalytic Approaches and Green Chemistry Principles in this compound Synthesis
In recent years, there has been a significant shift towards the use of catalytic methods and green chemistry principles in the synthesis of thiazole derivatives to minimize environmental impact and improve efficiency. researchgate.netnih.govbohrium.com
Catalytic approaches often involve the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. rsc.org Examples of catalysts used in 2-aminothiazole synthesis include:
Montmorillonite-K10 researchgate.net
Chitosan-based hydrogels mdpi.comnih.gov
Zeolite-Y-based magnetic nanocatalysts rsc.org
Ammonium-12-molybdophosphate (AMP) rsc.org
Silica (B1680970) chloride rsc.org
These catalysts have been shown to promote the reaction under milder conditions and often lead to higher yields. rsc.orgresearchgate.netmdpi.comnih.govrsc.org
Green chemistry principles are also being increasingly applied to thiazole synthesis. researchgate.netnih.govbohrium.com This includes the use of:
Greener solvents: Water and polyethylene (B3416737) glycol (PEG) have been explored as alternatives to traditional organic solvents. bohrium.comscilit.com
Microwave and ultrasound irradiation: These techniques can accelerate reaction rates and improve yields, often under solvent-free conditions. researchgate.netbohrium.comnih.gov
Use of safer reagents: For example, trichloroisocyanuric acid (TCCA) has been used as a less toxic alternative to iodine for the in-situ generation of α-haloketones. rsc.org
The application of these green methodologies offers significant advantages in terms of reduced waste, lower energy consumption, and improved safety. researchgate.netnih.govbohrium.com
Methodologies for Yield Optimization and Purity Enhancement
Optimizing the yield and purity of this compound and its derivatives is crucial for their practical application. Several factors can be manipulated to achieve this.
Reaction Conditions:
Temperature: The reaction temperature can significantly influence the rate and selectivity of the reaction. Optimization studies often involve screening a range of temperatures to find the ideal conditions. rsc.org
Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. Studies have compared various solvents to determine the most effective one for a particular synthesis. rsc.org
Catalyst Loading: In catalytic reactions, the amount of catalyst used can impact the reaction rate and yield. Optimizing the catalyst loading is essential for achieving high efficiency. rsc.org
Purification Techniques:
Recrystallization: This is a common method for purifying solid products. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure compound to crystallize out. google.com Solvents such as methanol, THF, and hexane, or mixtures thereof, have been used for the recrystallization of thiazole derivatives. google.com
Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. It is a highly effective method for purifying reaction products. rsc.org
Washing: Washing the crude product with appropriate solvents can remove impurities. For example, washing with water and ethanol (B145695) is often employed. rsc.org
By carefully controlling the reaction conditions and employing effective purification methods, it is possible to obtain high yields of pure this compound and its derivatives.
Pharmacological and Biological Activity Research of 2 Amino 5 Thiazolesulfonic Acid Derivatives
Evaluation of Anticancer Potential and Associated Mechanistic Pathways
Derivatives of the 2-aminothiazole (B372263) core have demonstrated considerable potential as anticancer agents, with research showing potent activity against a variety of human cancer cell lines, including those affecting the breast, lungs, colon, and blood. nih.govresearchgate.net The versatility of the 2-aminothiazole structure allows for modifications that can enhance cytotoxicity and selectivity, leading to the development of novel therapeutic candidates. nih.gov
In Vitro Cytotoxicity and Selective Action Studies on Diverse Cancer Cell Lines
The anticancer potential of 2-aminothiazole derivatives has been extensively evaluated through in vitro cytotoxicity assays against a broad spectrum of cancer cell lines. These studies are crucial for determining the potency and selectivity of new compounds.
For instance, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the anticancer drug dasatinib (B193332), showed promising results. nih.gov One compound in this series, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, demonstrated high antiproliferative potency against human K562 leukemia cells, comparable to that of dasatinib. nih.gov However, its activity was significantly lower against solid tumor cell lines like MCF-7 (breast cancer) and HT-29 (colon cancer), indicating a degree of selectivity. nih.govnih.gov
In another study, hybrid compounds combining thiazole (B1198619) and amino acid moieties were synthesized and tested against human lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. rsc.org Several of these hybrids exhibited good cytotoxicity, with IC₅₀ values in the low micromolar range, comparable to the standard chemotherapeutic agent 5-fluorouracil. rsc.org Similarly, 2-amino-5-arylazothiazole derivatives have shown notable cytotoxic effects against MCF-7 and Hep-2 cell lines. researchgate.net
The introduction of a trifluoromethyl group into a thiazolo[4,5-d]pyrimidine (B1250722) structure, a related heterocyclic system, has also yielded compounds with significant anticancer activity. One such derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comcttjournal.comthiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified as a particularly active compound in the NCI-60 screen, a panel of 60 human cancer cell lines. mdpi.com
Research on N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1) showed its toxicity towards certain tumor cell lines. cytgen.com When complexed with nanoscale polymeric carriers, its cytotoxicity was enhanced against specific lines like HepG2 human hepatocarcinoma and C6 rat glioma cells. cytgen.com
| Compound Class/Derivative | Cancer Cell Line(s) | Observed Activity (IC₅₀) | Reference(s) |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (Leukemia) | 16.3 µM | nih.gov |
| MCF-7 (Breast) | 20.2 µM | nih.gov | |
| HT-29 (Colon) | 21.6 µM | nih.gov | |
| Thiazole-amino acid hybrids | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 2.07–8.51 μM | rsc.org |
| 2-amino-5-arylazothiazole derivatives | MCF-7 (Breast), Hep-2 (Larynx) | 18.31–26.51 µM (MCF-7), 24.15-27.16 μM (Hep-2) | researchgate.net |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins | A549 (Lung), HepG2 (Liver) | 0.16 µM (A549), 0.13 µM (HepG2) | nih.gov |
| 2-aminothiazole derivatives with lipophilic substituents | H1299 (Lung), SHG-44 (Glioma) | 4.89 µM (H1299), 4.03 µM (SHG-44) | nih.gov |
| 2-amino-5-benzylthiazole derivative (BF1) complexes | HepG2 (Liver), C6 (Glioma) | High toxicity | cytgen.com |
Molecular Target Identification and Elucidation of Protein-Ligand Interactions
Understanding how these derivatives exert their cytotoxic effects at a molecular level is key to their development as targeted therapies. Research has identified several protein kinases and other critical cellular enzymes as potential targets for 2-aminothiazole-based compounds.
Kinases are a major focus, as their deregulation is a hallmark of many cancers. nih.gov Specific derivatives have been identified as potent inhibitors of:
Cyclin-Dependent Kinases (CDKs): N-Acyl-2-aminothiazoles have been developed as selective inhibitors of CDK2/cycE, an important complex for cell cycle regulation. One such inhibitor, SNS-032, showed an IC₅₀ value of 48 nM for CDK2/cycE and entered Phase 1 human clinical trials. nih.gov
Vascular Endothelial Growth Factor Receptors (VEGFRs): As VEGFR-2 is a primary mediator of angiogenesis (the formation of new blood vessels that tumors need to grow), its inhibition is a valid anticancer strategy. nih.gov A 2-aminobenzothiazole (B30445) derivative was identified as a potent VEGFR-2 inhibitor with an IC₅₀ of 0.5 μM. nih.gov
Phosphatidylinositol 3-Kinases (PI3Ks): The PI3K signaling pathway is frequently overactive in human cancers. nih.gov A series of 2-(3-phenyl)ureidothiazol-4-formamide derivatives were designed as dual inhibitors of VEGFRs and PI3Ks, with one compound showing good PI3Kα inhibitory activity. nih.gov Another 2-aminobenzothiazole derivative was found to be a highly potent PI3Kα inhibitor with an IC₅₀ of 1.03 nM. nih.gov
Aurora Kinases: These are serine/threonine kinases essential for cell division, and their inhibition can halt tumor progression. nih.gov
Traf2- and Nck-interacting kinase (TNIK): This kinase is involved in the Wnt signaling pathway, and a novel aminothiazole inhibitor, KY-05009, was shown to be a potent inhibitor of TNIK. nih.gov
Beyond kinases, other targets include Topoisomerase-II (topo-II) , an enzyme critical for DNA replication. Certain 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin derivatives have demonstrated significant antitumor activity by targeting this enzyme. nih.gov
Molecular docking studies are instrumental in elucidating the binding modes of these compounds within the active sites of their target proteins. researchgate.net These computational models help to visualize protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity and specificity. nih.gov This understanding guides the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy
QSAR and SAR studies are essential for optimizing the anticancer activity of lead compounds. These analyses correlate the chemical structure of the derivatives with their biological activity, providing a roadmap for rational drug design. nih.govresearchgate.net
SAR studies on various series of 2-aminothiazole derivatives have yielded several key insights:
Substituents on the Thiazole Ring: The type and position of substituents on the thiazole core significantly impact cytotoxicity. For instance, in one series, the incorporation of lipophilic groups like methyl or butylidene at the C4 or C5 position was beneficial for improving cytotoxicity against lung and glioma cancer cell lines. nih.gov
Side Chains: In a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, replacing the pyrimidin-4-ylamino core of dasatinib with an acetylamide group drastically reduced activity against solid tumors but maintained good selectivity for K562 leukemia cells. nih.govnih.gov
Aromatic vs. Non-Aromatic Acyl Side Chains: For CDK2 inhibitors, replacing an aromatic acyl side chain with a non-aromatic one improved aqueous solubility and reduced protein binding, leading to better pharmacokinetic properties. nih.gov
Nature of the Amine Group: In a study of 2-aminoacetamide derivatives, compounds with a morpholino or N-phenylpiperazino group showed activity against leukemia cell lines, with the N-phenylpiperazino derivative being more active. nih.gov
These SAR findings are often used to build QSAR models, which are mathematical representations of the relationship between chemical structure and activity. nih.gov These models can then be used to predict the anticancer activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates. nih.gov
Investigations into Antimicrobial and Antifungal Activities
In addition to their anticancer properties, 2-aminothiazole derivatives have been recognized for their significant antimicrobial and antifungal activities. mdpi.comjocpr.com The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents, and the thiazole scaffold represents a promising starting point for their development. researchgate.netmdpi.com
Assessment of Broad-Spectrum Efficacy and Pathogen Specificity
Numerous studies have evaluated 2-aminothiazole derivatives against a wide range of bacteria and fungi, revealing that their efficacy is highly dependent on the specific chemical structure.
In one study, a series of derivatives were tested against Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. researchgate.netjocpr.com The results indicated that some of the synthesized compounds exhibited good activity. Another investigation focused on a library of 2-amino-5-alkylidene-thiazol-4-ones, which showed modest to significant antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus, but no activity against Salmonella typhimurium and Escherichia coli. nih.gov This highlights the pathogen specificity that can be achieved through structural modification. The most potent compound in this series reached a minimal inhibitory concentration (MIC) of 8 µg/mL against P. aeruginosa. nih.gov
More recent research has focused on tackling resistant strains. A series of thiazole derivatives bearing β-amino acid and aromatic moieties were synthesized and tested against multidrug-resistant pathogens. mdpi.com Compounds with a 4-fluorophenyl substituent demonstrated the highest bactericidal activity against Methicillin-sensitive (MSSA), Methicillin-resistant (MRSA), and Vancomycin-resistant (VRSA) strains of S. aureus, with MIC values as low as 1-2 µg/mL. mdpi.com These compounds also showed antifungal activity against azole-resistant Aspergillus fumigatus. mdpi.com
Similarly, trisubstituted 2-amino-4,5-diarylthiazole derivatives have been evaluated for their activity against Candida albicans. mdpi.com A demethylated derivative, 5a8 , showed potent anti-Candida activity with an MIC₈₀ of 9 μM, comparable to the widely used antifungal drug fluconazole. mdpi.com
| Compound Class/Derivative | Pathogen(s) | Observed Activity (MIC) | Reference(s) |
| 2-amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa | 8 µg/mL | nih.gov |
| Thiazole-β-amino acid hybrids (4-fluorophenyl sub.) | Staphylococcus aureus (MSSA, MRSA, VRSA) | 1–2 µg/mL | mdpi.com |
| Thiazole-β-amino acid hybrids | Azole-resistant Aspergillus fumigatus | Active | mdpi.com |
| Thiazolyl-thiourea derivatives (halogenated) | Staphylococcus aureus, Staphylococcus epidermidis | 4–16 µg/mL | mdpi.com |
| Trisubstituted 2-amino-4,5-diarylthiazole (5a8 ) | Candida albicans | 9 μM (MIC₈₀) | mdpi.com |
| N-oxazolyl- and N-thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | 3.13 µg/mL | mdpi.com |
Exploration of Mechanistic Insights into Antimicrobial Action
To effectively develop these compounds, it is crucial to understand their mechanisms of action. Molecular docking and other experimental studies have begun to shed light on how these derivatives inhibit microbial growth.
For antifungal derivatives, several potential protein targets in Candida albicans have been explored. Molecular docking of the highly active compound 5a8 was performed against four key fungal proteins: mdpi.com
Glutamine-fructose-6-phosphoamidotransferase (GFAT)
Protein kinase (Yck2)
Heat-shock protein 90 (Hsp90)
Lanosterol 14α-demethylase (CYP51)
These studies provide a theoretical basis for the compound's antifungal activity and suggest that it may act by interfering with essential cellular processes like cell wall synthesis or stress response pathways. mdpi.com
In the realm of antibacterial action, particularly against mycobacteria, molecular docking simulations have suggested that mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) is a probable target for a series of N-oxazolyl- and N-thiazolylcarboxamides. mdpi.com FabH is a crucial enzyme in the fatty acid synthesis pathway of bacteria, making it an attractive target for novel antibiotics.
Furthermore, time-kill assays have provided insights into the nature of the antimicrobial effect. For example, a thiazole derivative with a 4-fluorophenyl moiety was shown to be rapidly bactericidal, killing MSSA, MRSA, and VRSA within 6 hours of exposure. mdpi.com This rapid action is a desirable characteristic for an antibiotic, as it can reduce the likelihood of resistance development.
Anti-inflammatory and Immunomodulatory Research Directions
Derivatives of the 2-aminothiazole core, to which 2-amino-5-thiazolesulfonic acid belongs, have been a significant focus of anti-inflammatory research. nih.gov These compounds have been investigated for their ability to modulate key inflammatory pathways. A number of 2-aminothiazole derivatives have been synthesized and evaluated for their anti-inflammatory potential by targeting enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are crucial mediators of inflammation. nih.gov
For instance, certain substituted thiazole derivatives have demonstrated significant anti-inflammatory effects in both acute and chronic inflammatory models in rats. nih.gov In one study, a series of substituted thiazoles were screened for their protective effects in a carrageenan-induced rat paw edema model, an acute inflammation model. nih.gov Some of these compounds exhibited protection ranging from 30% to 83%. nih.gov The same study also investigated their efficacy in a chronic formalin-induced rat paw edema model, where notable protection was also observed. nih.gov Interestingly, one of the most active compounds showed a good anti-inflammatory profile without inhibiting COX-1 and COX-2, suggesting an alternative mechanism of action. nih.gov
The immunomodulatory activities of related heterocyclic structures have also been explored. For example, chitosan (B1678972) and its derivatives, which are also nitrogen-containing compounds, have been shown to stimulate immune cells like macrophages and dendritic cells. mdpi.commdpi.com This suggests that the this compound scaffold could potentially be modified to develop compounds with immunomodulatory effects, although direct research in this specific area is less documented. The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising strategy for treating inflammation, and novel 2-aminobenzo[d]thiazole derivatives have been identified as potent sEH inhibitors with anti-inflammatory effects. nih.gov
Characterization of Antioxidant Properties and Mitigation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. The 2-aminothiazole scaffold has been a fruitful starting point for the development of novel antioxidants. nih.govresearchgate.net
Several studies have reported the synthesis of 2-aminothiazole derivatives and the evaluation of their antioxidant capabilities through various in vitro assays. A series of new 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and their antioxidant activity was assessed using DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods. nih.gov Certain compounds in this series, particularly those with electron-donating substituents, demonstrated significant radical scavenging potential. nih.gov
In another study, an aminothiazole derivative was shown to possess potent antioxidant and free radical scavenging properties, even greater than standard antioxidants like ascorbic acid and trolox (B1683679) at specific concentrations. nih.gov This derivative also demonstrated a protective effect against hydrogen peroxide-induced oxidative damage to pBR322 DNA and red blood cell membranes. nih.gov The synthesis of 2-amino-5-R-1,3,4-oxadiazoles containing a hindered phenol (B47542) fragment has also been explored, with these compounds exhibiting high antioxidant activity in a model of oleic acid oxidation. mdpi.com
The mechanism of antioxidant action for these compounds can be multifaceted, including the inhibition of free radical processes, decomposition of hydroperoxides, and chelation of metal ions. mdpi.com The combination of the 2-aminothiazole moiety with other known antioxidant fragments, such as hindered phenols, represents a promising strategy for developing potent antioxidants. mdpi.com
Other Emerging Biological Activities and Therapeutic Applications
Beyond their anti-inflammatory and antioxidant properties, derivatives of the 2-aminothiazole scaffold have shown promise in other therapeutic areas, most notably in anticancer and antimicrobial research. nih.govnih.gov
The 2-aminothiazole nucleus is a fundamental component of several clinically used anticancer drugs, such as Dasatinib and Alpelisib. nih.gov This has spurred the development of numerous novel 2-aminothiazole derivatives with potent and selective antiproliferative activity against a range of human cancer cell lines, including breast, leukemia, lung, and colon cancers. researchgate.netnih.gov For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of Dasatinib and showed significant antiproliferative effects on human K563 leukemia cells. researchgate.netnih.gov
In the realm of antimicrobial research, 2-aminothiazole derivatives bearing an arylazo moiety at the fifth position have been synthesized and have demonstrated good antimicrobial activity against various bacterial and fungal strains, including E. coli, S. aureus, A. niger, and A. oryzaeto. nih.gov The versatility of the 2-aminothiazole scaffold allows for the incorporation of different functional groups to modulate the antimicrobial spectrum and potency. mdpi.com
Challenges and Opportunities in Drug Discovery Utilizing the this compound Scaffold
While the this compound scaffold holds considerable promise for drug discovery, several challenges must be addressed to translate this potential into clinical applications. However, these challenges also present opportunities for innovation in medicinal chemistry.
Strategies for Addressing Compound Promiscuity and Off-Target Interactions
A significant challenge in drug discovery is ensuring that a lead compound interacts specifically with its intended biological target to minimize off-target effects and potential toxicity. Compounds with a "promiscuous" nature can bind to multiple targets, leading to a complex pharmacological profile. While specific studies on the promiscuity of this compound derivatives are not extensively detailed in the provided context, general strategies can be applied.
Structure-based drug design and computational modeling can be employed to predict potential off-target interactions early in the drug discovery process. tmu.edu.tw By understanding the three-dimensional structure of the target protein and potential off-target proteins, medicinal chemists can design molecules with a higher degree of selectivity. Additionally, systematic screening of lead compounds against a panel of relevant off-targets can help identify and mitigate promiscuity.
Rational Design and Lead Optimization Approaches for Enhanced Bioactivity
Rational drug design and lead optimization are critical for enhancing the bioactivity and drug-like properties of compounds based on the this compound scaffold. nih.govmdpi.com These approaches involve iterative cycles of design, synthesis, and biological evaluation to improve potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the this compound scaffold and observing the effects on biological activity, researchers can identify key structural features required for potent and selective target engagement. nih.gov For example, the development of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives as anticancer agents involved a systematic combinatorial chemical approach to explore the SAR and identify compounds with high antiproliferative potency. nih.gov
Materials Science Applications of 2 Amino 5 Thiazolesulfonic Acid and Its Derivatives
Development of Organic Electronic Materials
Research into the application of 2-amino-5-thiazolesulfonic acid in organic electronic materials is an emerging field. The inherent properties of the thiazole (B1198619) ring, known for its electron-rich nature, suggest a potential for this compound and its derivatives to be utilized in various organic electronic devices.
While direct studies on the semiconducting and charge transport properties of this compound are not extensively available in current literature, the investigation of other thiazole derivatives provides valuable insights. Thiazole-containing compounds are known to be versatile frameworks in bioactive and commercially significant molecules, and their derivatives have been explored as semiconductors. researchgate.net The electron density of the thiazole ring and the potential for intermolecular interactions through hydrogen bonding from the amino and sulfonic acid groups could facilitate charge transport, a key characteristic for semiconducting materials. The development of thiazole derivatives as semiconductors is an active area of research, suggesting that this compound could be a candidate for such applications, pending further specific investigation. researchgate.net
The application of this compound in organic photovoltaics (OPVs) and optoelectronic devices is a promising yet underexplored area. The sulfonic acid group could be particularly advantageous for interfacing with metal oxide layers, such as TiO2, in dye-sensitized solar cells (DSSCs), as sulfonate groups are known to act as effective anchoring groups. acs.org The thiazole moiety itself is a component of photochromic compounds that exhibit reversible isomerization upon light irradiation, a property that is highly desirable for switchable optoelectronic devices. nih.gov For instance, thiazole-substituted bicyclic aziridine (B145994) derivatives have shown potential for use in organic field-effect transistors (OFETs) due to their photochromic behavior in the solid state. nih.gov Furthermore, thiazolothiazole derivatives have been recognized for their exceptional optical properties, making them strong candidates for optoelectronic and sensing technologies. researchgate.net These examples from related compounds underscore the potential of the this compound scaffold in the development of novel materials for organic photovoltaics and optoelectronics, though specific research on this compound is needed to validate this potential.
Exploration in Nonlinear Optical (NLO) Materials
The field of nonlinear optics (NLO) has seen significant exploration of organic molecules, and thiazole derivatives have emerged as a promising class of materials. NLO materials are crucial for technologies like optical switching, frequency conversion, and data storage. researchgate.net The NLO response in organic molecules often arises from the presence of a π-conjugated system and electron-donating and accepting groups, which facilitate intramolecular charge transfer.
Research has shown that the thiazole ring can be effectively used to enhance second-order NLO susceptibilities. acs.org Theoretical and experimental studies on various thiazole derivatives have demonstrated significant third-order NLO polarizability. For example, a study on (22Z)-N-(4-((Z)-(5-nitrothiazol-2-ylimino)methyl)benzylidene)-5-nitrothiazol-2-amine, a thiazole derivative, revealed a notable third-order NLO polarizability. nih.gov The introduction of different substituents to the thiazole ring allows for the fine-tuning of the NLO properties. tandfonline.comnih.gov While direct NLO studies on this compound are not prominent, the presence of the electron-donating amino group and the electron-withdrawing sulfonic acid group attached to the π-conjugated thiazole ring suggests that it could exhibit interesting NLO properties.
Below is a data table summarizing the calculated third-order NLO polarizability (γ) for some thiazole derivatives, illustrating the potential of this class of compounds.
| Compound Name | Third-Order NLO Polarizability (γ) (a.u.) | Reference |
| (24Z)-N-(4-((4-nitrophenylimino)methyl)benzylidene)-4-nitrobenzenamine | 46.67 × 10⁴ | nih.gov |
| (22Z)-N-(4-((Z)-(5-nitrothiazol-2-ylimino)methyl)benzylidene)-5-nitrothiazol-2-amine | 22.34 × 10⁴ | nih.gov |
| (22Z)-N-((4-((5-nitrobenzo[d]thiazol-2-ylimino)methyl)phenyl)methylene)-5 nitrobenzo[d]thiazol-2-amine | 124.15 × 10⁴ | nih.gov |
Integration into Polymer Chemistry and Advanced Composite Materials
The integration of this compound into polymer chemistry and advanced composite materials is an area with considerable potential, though specific research is limited. The bifunctional nature of the molecule, with a reactive amino group and a sulfonic acid group, makes it a candidate for polymerization reactions. The amino group can participate in the formation of polyamides or polyimides, while the sulfonic acid group can be used to introduce ion-exchange properties into a polymer backbone.
While direct polymerization of this compound is not widely reported, research on related compounds provides some direction. For instance, the synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid-phase resin has been demonstrated, which is a technique used in combinatorial chemistry and can be related to polymer-supported synthesis. nih.gov Additionally, composite sorbents have been developed using a chitosan (B1678972) polymer matrix and derivatives of other nitrogen-containing heterocycles for specific applications like uranium removal. mdpi.com This suggests that this compound could potentially be incorporated into biopolymer matrices to create functional composite materials. However, further research is necessary to explore the synthesis and properties of polymers and composites derived from this specific monomer.
Catalytic Applications of this compound Metal Complexes
The thiazole ring and the amino group in this compound make it an excellent ligand for the coordination of metal ions. The resulting metal complexes have the potential to be utilized as catalysts in a variety of chemical transformations. The sulfonic acid group can also play a role in catalysis, either by influencing the electronic properties of the metal center or by providing Brønsted acidity.
In homogeneous catalysis , metal complexes of this compound would be soluble in the reaction medium. The catalytic activity would be tuned by modifying the ligand structure or the metal center. Research on other aminothiazole derivatives has shown that their metal complexes can exhibit significant biological and catalytic activity. nih.gov For example, copper(II) Schiff base coordination compounds involving 2-amino-5-methyl-thiazole have been synthesized and studied for their biological properties, which can be a precursor to exploring their catalytic applications. acs.org
For heterogeneous catalysis , the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. This compound could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. The sulfonic acid group itself can act as a solid acid catalyst. For example, functionalized magnetic nanoparticles bearing sulfonic acid have been shown to be effective and reusable solid acid catalysts for the synthesis of benzothiazoles. tandfonline.com This suggests that a material incorporating this compound could function as a bifunctional catalyst, with the metal complex providing one type of catalytic activity and the sulfonic acid group providing another. The development of new thiazole complexes as catalysts for various organic syntheses is an active area of research. acs.org
Mechanistic Studies of Catalytic Pathways
The catalytic activity of this compound and its derivatives is rooted in the unique electronic and structural features of the molecule. The presence of both a sulfonic acid group and a 2-aminothiazole (B372263) moiety allows for multiple modes of catalytic activation. Mechanistic studies, while not exhaustively focused on this specific molecule, can be inferred from research on related sulfonated catalysts and thiourea (B124793) derivatives. The primary catalytic pathways are believed to involve Brønsted acid catalysis and hydrogen-bond-mediated activation.
The 2-aminothiazole core, which is a cyclic form of a thiourea, is known to act as a potent hydrogen-bond donor. nih.gov This ability is crucial for its catalytic function, particularly in organocatalysis. Thiourea-based catalysts are known to operate through two primary mechanistic pathways: dual hydrogen bond (H-bond) activation and Brønsted acid catalysis. nih.gov In the dual H-bond activation pathway, the two N-H protons of the thiourea moiety form bifurcated hydrogen bonds with the substrate, activating it for a subsequent reaction in an asynchronous concerted fashion. nih.gov Alternatively, in the Brønsted acid catalysis pathway, the thiourea can act as a proton donor, leading to a stepwise mechanism that proceeds through the formation of an intermediate like an oxocarbenium ion. nih.gov
Detailed mechanistic investigations often employ a combination of experimental techniques and computational studies. For instance, kinetic isotope effect experiments, nuclear magnetic resonance (NMR) spectroscopy at various temperatures, and density functional theory (DFT) calculations are used to elucidate reaction pathways. nih.gov These methods help in identifying transition states, reaction intermediates, and in calculating activation energy barriers for proposed mechanistic cycles. nih.govhmc.edu
While specific kinetic and thermodynamic data for the catalytic pathways of this compound are not extensively documented in dedicated studies, the plausible mechanisms can be summarized based on the functionalities present in the molecule.
| Catalytic Pathway | Proposed Mechanism | Key Molecular Feature | Supporting Evidence from Related Systems |
| Brønsted Acid Catalysis | The sulfonic acid group donates a proton to the substrate, increasing its electrophilicity and facilitating nucleophilic attack. The resulting sulfonamide formation can sometimes inhibit catalyst turnover. hmc.edu | Sulfonic acid group (-SO₃H) | Studies on various sulfonic acid-functionalized materials demonstrate their efficacy in acid-catalyzed reactions like esterification and condensation. mdpi.com |
| Dual Hydrogen-Bond Activation | The N-H protons of the 2-aminothiazole moiety form two hydrogen bonds with an electrophilic substrate, stabilizing the transition state and lowering the activation energy. | 2-Aminothiazole (cyclic thiourea) | Research on thiourea organocatalysts has identified this as a key activation mode for various transformations. nih.govnih.gov |
| Zwitterion-Mediated Catalysis | An intramolecular proton transfer from the sulfonic acid to the amino group forms a zwitterion. This species can then act as a proton shuttle or participate in catalysis through its charged moieties. | Coexistence of sulfonic acid and amino groups | The enhanced acidity and catalytic activity of amino-sulfonic materials are attributed to this equilibrium. mdpi.com |
The interplay between the strong Brønsted acidity of the sulfonic acid group and the hydrogen-bonding capability of the 2-aminothiazole ring is what likely endows this compound and its derivatives with their versatile catalytic properties. The specific pathway that predominates would depend on the reaction conditions, the nature of the substrates, and the specific structure of the catalyst derivative.
Computational and Theoretical Investigations of 2 Amino 5 Thiazolesulfonic Acid and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in elucidating the fundamental properties of organic molecules. For 2-aminothiazole (B372263) derivatives, these methods provide a detailed picture of their electronic landscape and spectroscopic characteristics.
Prediction of Electronic Structure, Reactivity Descriptors, and Reaction Pathways
DFT calculations are frequently employed to determine the optimized geometry, electronic properties, and reactivity of thiazole (B1198619) derivatives. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For instance, studies on various 2-aminothiazole derivatives have shown that the distribution and energy of these frontier orbitals are significantly influenced by the nature of substituents on the thiazole ring. researchgate.net
The introduction of a sulfonic acid group at the 5-position of the 2-aminothiazole core is expected to have a profound impact on its electronic properties. The strong electron-withdrawing nature of the -SO₃H group would likely lower the energy of both the HOMO and LUMO, potentially increasing the HOMO-LUMO gap and thus enhancing the molecule's stability.
Reactivity descriptors derived from DFT, such as molecular electrostatic potential (MEP), provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In the case of 2-Amino-5-thiazolesulfonic acid, the MEP would likely show a high electron density around the amino group and the oxygen atoms of the sulfonic acid group, indicating these as potential sites for interaction.
Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra (UV-Vis). nih.gov Theoretical calculations of the vertical excitation energies and oscillator strengths can help interpret experimental spectra and understand the nature of electronic transitions. For 2-aminothiazole derivatives, the electronic transitions are typically of a π → π* or n → π* nature.
Similarly, DFT calculations can predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Theoretical IR spectra can aid in the assignment of experimental vibrational bands to specific functional groups. For this compound, characteristic vibrational frequencies for the N-H stretching of the amino group, the S=O and S-O stretching of the sulfonic acid group, and the C=N and C-S stretching of the thiazole ring can be predicted. Theoretical NMR chemical shifts for ¹H and ¹³C nuclei can assist in the structural elucidation of newly synthesized derivatives.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.com This method is extensively used in drug discovery to understand how a ligand, such as a 2-aminothiazole derivative, might interact with a biological target, typically a protein.
Studies on various 2-aminothiazole derivatives have demonstrated their potential to interact with a range of biological targets, including kinases and other enzymes. nih.govacs.org The binding affinity and mode of interaction are governed by factors such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. For example, the amino group of the 2-aminothiazole core often acts as a hydrogen bond donor, while the thiazole ring itself can participate in π-π stacking interactions.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability and the nature of the interactions over time. These simulations can reveal conformational changes in both the ligand and the target upon binding.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment
In silico ADMET prediction is a crucial step in the early stages of drug discovery, helping to identify candidates with favorable pharmacokinetic and safety profiles. nih.govnih.gov Various computational models are used to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential toxicity.
For 2-aminothiazole derivatives, in silico ADMET studies have been performed to assess their drug-likeness. nih.govnih.gov These studies often evaluate compliance with rules such as Lipinski's rule of five, which provides a guideline for the oral bioavailability of a drug candidate. The presence of the sulfonic acid group in this compound would significantly increase its polarity, which would likely decrease its predicted oral absorption and ability to cross cell membranes, but could also reduce potential off-target toxicities.
Conformational Analysis and Stereochemical Studies
The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For flexible molecules like some 2-aminothiazole derivatives, multiple conformations may exist in equilibrium.
Advanced Derivatization and Scaffold Hybridization Strategies Based on 2 Amino 5 Thiazolesulfonic Acid
Design and Synthesis of Hybrid Scaffolds Incorporating the 2-Amino-5-thiazolesulfonic Acid Core
The design of hybrid scaffolds involves the integration of the this compound moiety with other pharmacologically relevant structures to create novel molecules with potentially synergistic or multi-target activities. The synthetic accessibility of the 2-aminothiazole (B372263) ring and the reactivity of its amino and sulfonic acid groups allow for a wide range of chemical modifications.
One common approach is the acylation of the 2-amino group to introduce various side chains. For instance, reaction with different acid chlorides can yield a diverse set of amide derivatives. A general scheme for such a synthesis could involve the reaction of this compound with a desired acyl chloride in the presence of a suitable base to neutralize the generated HCl.
Another strategy involves the functionalization of the sulfonic acid group, which can be converted into a more reactive sulfonyl chloride. This intermediate can then react with various amines, alcohols, or other nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. An early example of this approach involved the synthesis of 2-acetamino-5-thiazolesulfonyl chloride from 2-acetaminothiazole and its subsequent reaction with amines to form sulfonamides. acs.org
More complex hybrid scaffolds can be constructed through multi-component reactions or by building additional heterocyclic rings onto the 2-aminothiazole core. For example, derivatives of 2-aminothiazole can be used to synthesize fused ring systems like thiazolo[5,4-f]quinazolin-9-ones. nih.gov While not specifically demonstrated with the sulfonic acid derivative, this highlights the potential for intricate scaffold hybridization.
The following table outlines representative synthetic strategies for creating hybrid scaffolds based on related 2-aminothiazole cores, which could be adapted for this compound.
| Starting Material | Reagents and Conditions | Product Type | Reference |
| 2-Aminothiazole derivative | Substituted benzaldehydes, ethyl cyanoacetate | Pyran-thiazole hybrid | nih.gov |
| 2-Aminothiazole derivative | Isothiocyanates | Thiazolyl-thiourea derivatives | nih.gov |
| 6-Amino-3-cyclopropylquinazolin-4(3H)-one | Thiophosgene, then cyclization | Thiazolo[5,4-f]quinazolin-9-one | nih.gov |
Application of Combinatorial Chemistry Approaches for Diverse Library Generation
Combinatorial chemistry is a powerful tool for rapidly generating large libraries of structurally related compounds for high-throughput screening. nih.gov The this compound scaffold is well-suited for combinatorial derivatization due to its multiple reactive sites.
Solid-phase synthesis offers a streamlined approach for library generation. For example, a 2-amino-5-thiazole derivative can be anchored to a solid support, followed by a series of reactions to introduce diversity. A study on the synthesis of 2-amino-5-carboxamide thiazole (B1198619) derivatives on a solid phase demonstrated the feasibility of this approach, which could be conceptually applied to the sulfonic acid analogue. nih.gov In this study, a resin-bound intermediate was used to generate a library of compounds by reacting it with various amines. nih.gov
Solution-phase combinatorial synthesis can also be employed. A notable example is the synthesis of a library of 2-amino-5-benzoyl-4-(2-furyl)thiazoles, which led to the discovery of potent adenosine (B11128) A(2A) receptor antagonists. nih.gov This highlights how combinatorial approaches can be instrumental in identifying novel bioactive compounds.
A systematic combinatorial chemical approach was also used to synthesize a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the kinase inhibitor dasatinib (B193332). nih.gov This work underscores the potential of combining rational drug design with combinatorial synthesis to create focused libraries with a higher probability of biological activity. nih.gov
The generation of a diverse library from this compound could involve the parallel synthesis of derivatives by reacting the core with a variety of building blocks, as illustrated in the following hypothetical library design.
| Scaffold Position | Building Block Type | Examples of Building Blocks |
| 2-Amino group | Acyl chlorides, sulfonyl chlorides | Benzoyl chloride, acetyl chloride, dansyl chloride |
| 5-Sulfonic acid group | Amines (after conversion to sulfonyl chloride) | Alkylamines, anilines, amino acids |
Development of Bioconjugates and Prodrug Design Strategies
Bioconjugation and prodrug design are strategies employed to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. These approaches can enhance solubility, stability, and target-specific delivery. nih.govnih.gov
The this compound molecule offers handles for creating bioconjugates and prodrugs. The amino group can be linked to carrier molecules, such as amino acids or peptides, to potentially improve cellular uptake via amino acid transporters. nih.govnih.gov The conjugation of amino acids to a parent drug can lead to a significant increase in water solubility and bioavailability. nih.gov For instance, L-valine and L-isoleucine have been successfully used to create prodrugs of various therapeutic agents. nih.gov
The sulfonic acid group, being highly polar, can also be masked in a prodrug strategy to improve membrane permeability. For example, it could be converted into a sulfonate ester that is designed to be cleaved by specific enzymes in the target tissue, releasing the active sulfonic acid.
A mutual prodrug approach could also be envisioned, where the this compound is co-valently linked to another pharmacologically active agent to achieve synergistic effects or to reduce side effects.
The following table presents potential prodrug strategies for this compound, drawing parallels from established prodrug designs. nih.gov
| Prodrug Strategy | Moiety on this compound | Carrier Moiety | Potential Advantage |
| Amino Acid Conjugate | 2-Amino group | L-Valine, L-Isoleucine | Enhanced cellular uptake via amino acid transporters |
| Ester Prodrug | 5-Sulfonic acid group (as sulfonate ester) | Biologically labile alcohol | Improved membrane permeability |
| Mutual Prodrug | 2-Amino or 5-Sulfonic acid group | Another active drug (e.g., an NSAID) | Synergistic action or reduced toxicity |
Future Perspectives and Interdisciplinary Research Directions
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and optimization of novel compounds, including derivatives of 2-Amino-5-thiazolesulfonic acid. Machine learning (ML) models, a subset of AI, can analyze vast datasets of chemical information to predict the properties and synthetic accessibility of new molecules, thereby accelerating the research and development process. plos.orgmdpi.com
Furthermore, machine learning models are increasingly used for Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of a compound with its biological activity. plos.org Deep learning models can be trained on existing data of 2-aminothiazole (B372263) derivatives to predict the biological activities of new, untested compounds. plos.org This predictive capability allows for the virtual screening of large libraries of potential derivatives, prioritizing the synthesis of those with the highest probability of desired therapeutic effects. plos.org The use of such predictive modeling can significantly reduce the number of required experiments, saving time and resources in the drug discovery pipeline. mdpi.com
Advancements in Sustainable Synthesis of this compound and its Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes for important chemical compounds. The focus is on developing environmentally benign methods that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound and its derivatives, several sustainable approaches are being explored.
One promising avenue is the use of biocatalysts, such as enzymes and chitosan-based materials. nih.govmdpi.com For example, a chitosan (B1678972) hydrogel has been used as a recyclable biocatalyst for the synthesis of thiazole (B1198619) derivatives under ultrasonic irradiation, offering mild reaction conditions and high yields. mdpi.com Similarly, enzymes like trypsin from porcine pancreas have been shown to catalyze the one-pot multicomponent synthesis of thiazole derivatives with high efficiency. nih.gov These biocatalytic methods often proceed under mild conditions and can be highly selective, reducing the formation of unwanted byproducts.
The use of greener reaction media and catalysts is another key aspect of sustainable synthesis. Researchers have developed catalyst-free methods for the synthesis of 2-aminothiazoles using polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent. bepls.com Additionally, silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. bepls.com These approaches avoid the use of toxic transition-metal catalysts and harsh reaction conditions, aligning with the goals of green chemistry. bepls.com
Below is a table summarizing some of the sustainable synthetic methods for thiazole derivatives:
| Catalyst/Method | Starting Materials | Key Advantages | Reference |
| Terephthalohydrazide Chitosan Schiff's base hydrogel (TCsSB) | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, hydrazonoyl chlorides, 2-bromo-1-arylethan-1-ones | Eco-friendly, reusable catalyst, mild conditions, high yields | nih.gov |
| Pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (PIBTU-CS) hydrogel | 2-(4-((2-carbamothioylhydrazineylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide, hydrazonoyl halides, α-haloketones | Expanded surface area, superior thermal stability, reusable, high yields | mdpi.com |
| Trypsin from porcine pancreas (PPT) | Secondary amines, benzoyl isothiocyanate, dialkyl acetylenedicarboxylates | Mild enzyme-catalyzed conditions, high yields, easy workup | nih.gov |
| Polyethylene glycol (PEG-400) | α-diazoketones, thiourea | Catalyst-free, recyclable solvent | bepls.com |
| Silica (B1680970) supported tungstosilisic acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Reusable catalyst, one-pot reaction | bepls.com |
Exploration of Theranostic Applications
The concept of "theranostics" involves the integration of therapeutic and diagnostic capabilities into a single agent. Thiazole derivatives, including those related to this compound, are being investigated for their potential in this exciting field. Their inherent biological activities, coupled with the ability to be functionalized with imaging agents, make them attractive candidates for developing theranostic platforms. nih.govnih.gov
Many thiazole derivatives exhibit significant anticancer properties. mdpi.comnih.gov For instance, certain 2-aminothiazole derivatives have shown potent inhibitory effects against various cancer cell lines. mdpi.com These therapeutic properties form the first component of a theranostic agent.
The diagnostic component can be realized through the incorporation of fluorescent moieties into the thiazole structure. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes, which is a desirable property for imaging agents. nih.gov Researchers have developed thiazole-based fluorescent probes that can selectively light up cancer cells, enabling their detection and visualization. nih.gov By combining the cytotoxic and fluorescent properties in a single molecule, it may be possible to simultaneously visualize and treat tumors, monitor drug delivery, and assess therapeutic response in real-time.
Development of Novel Catalytic Systems Utilizing this compound Structures
The unique electronic properties and coordination capabilities of the thiazole ring make it a valuable scaffold for the development of novel catalysts. Both metal complexes of thiazole derivatives and thiazolium salts have shown significant catalytic activity in a variety of organic transformations.
Transition metal complexes incorporating aminothiazole-derived ligands have been synthesized and evaluated for their catalytic performance. nih.govias.ac.in For example, copper, cobalt, nickel, and manganese complexes of 5-amino-2-cyanopyridine, a related aminopyridine structure, have been shown to effectively catalyze the Henry reaction. ias.ac.in The metal center, coordinated to the thiazole-containing ligand, acts as the active site for catalysis. The electronic and steric properties of the ligand can be tuned to optimize the catalytic activity and selectivity of the complex.
Thiazolium salts, which can be derived from 2-aminothiazoles, are precursors to N-heterocyclic carbenes (NHCs). usask.cacam.ac.uk NHCs are a powerful class of organocatalysts that can promote a wide range of chemical reactions. cam.ac.uk Chiral thiazolium salts have been developed for use in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. cam.ac.uk These catalysts are particularly effective in umpolung reactions, such as the benzoin (B196080) condensation and the Stetter reaction. usask.cacam.ac.uk The development of new thiazolium salt catalysts derived from this compound could lead to novel and efficient methods for the synthesis of complex organic molecules.
Below is a table highlighting some catalytic systems based on thiazole and related structures:
| Catalyst Type | Reaction Catalyzed | Key Features | Reference |
| Copper, Cobalt, Nickel, and Manganese complexes of 5-amino-o-ethylpyridine-2-carboximidate | Henry reaction | Good catalytic effects (69–87% yield) | ias.ac.in |
| N-mesityl oxazolium salt (related azolium salt) | Homo-benzoin reaction, Aza-benzoin reaction, Stetter reaction | Superior precatalyst for homo-benzoin reaction | usask.ca |
| Chiral thiazolium and triazolium salts | Enantioselective Stetter reaction | Effective at obtaining yield and enantiomeric excess | cam.ac.uk |
| Transition metal complexes with amino acid derived ligands | Asymmetric C-H activation, cross-coupling, hydrogenation | Catalyze a wide range of reactions affording optically pure compounds | mdpi.com |
Q & A
What are the key challenges in synthesizing 2-Amino-5-thiazolesulfonic acid, and how can reaction conditions be optimized?
Synthesis of sulfonic acid derivatives like this compound typically involves sulfonation reactions or coupling of thiazole precursors with sulfonic acid groups. Key challenges include controlling regioselectivity (e.g., avoiding substitution at undesired positions) and minimizing side reactions like over-sulfonation. For example, analogs such as 4-amino-6-chlorotoluene-3-sulphonic acid (CAS 88-51-7) are synthesized via sulfonation of aromatic amines under controlled acidic conditions . Optimization strategies:
- Temperature control : Reactions at 60–80°C reduce side products .
- Catalyst selection : Use of H2SO4 or SO3 complexes to enhance sulfonation efficiency .
- Purification : Recrystallization from aqueous ethanol or DMSO improves purity .
How can researchers resolve contradictions in solubility data for this compound across literature sources?
Discrepancies in solubility (e.g., aqueous vs. DMSO solubility) often arise from differences in experimental conditions (pH, temperature) or impurities. For example, 2-Amino-4-chloro-5-methylbenzenesulfonic acid exhibits slight solubility in aqueous acid and DMSO due to its zwitterionic nature . Methodological recommendations:
- Standardize pH : Test solubility in buffered solutions (e.g., pH 2–7).
- Thermal analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
- Cross-validate : Compare results with analogs like 3-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 2908-73-8), which shares similar sulfonic acid-thiazole interactions .
What advanced spectroscopic techniques are suitable for characterizing this compound’s structure?
Beyond basic NMR and IR, advanced methods include:
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., used for EDANS acid , a sulfonic acid derivative) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding stability .
- Solid-state NMR : Detects protonation states in zwitterionic forms .
How does the sulfonic acid group influence the biological activity of 2-Amino-5-thiazole derivatives?
Sulfonic acid groups enhance water solubility and binding affinity to charged biomolecular targets. For example:
- Cytotoxicity studies of 3-Amino-5-chloro-4-methylbenzenesulfonic acid (221.66 g/mol) show that sulfonic acid moieties modulate interactions with enzymes like sulfotransferases .
- Thiamine biosynthesis : Sulfonic acid derivatives (e.g., 4-Amino-2-methyl-5-pyrimidinemethanesulfonic acid ) act as cofactors in enzymatic pathways .
What safety protocols are critical when handling this compound in laboratory settings?
Based on sulfonic acid safety data (e.g., 2-Aminoethanesulfonic acid ):
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Waste disposal : Neutralize with sodium bicarbonate before disposal to avoid environmental hazards .
How can computational modeling predict the reactivity of this compound in novel reactions?
Density functional theory (DFT) simulations can model:
- Electrophilic substitution : Predict regioselectivity in sulfonation reactions .
- Acid-base behavior : Calculate pKa values for the sulfonic acid group (e.g., ~1.5 for similar compounds) .
- Solvent effects : Simulate interactions in polar aprotic solvents like DMSO .
What are the limitations of HPLC in analyzing this compound, and how can they be mitigated?
Challenges include poor retention on reverse-phase columns and peak tailing. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
